1-Bromo-3-(cyclopropylmethoxy)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

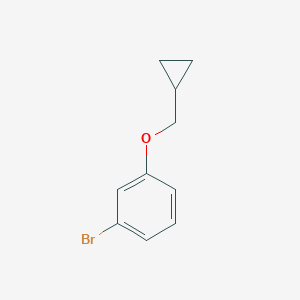

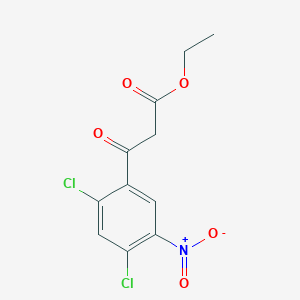

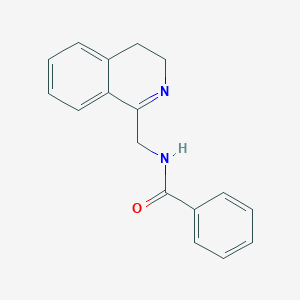

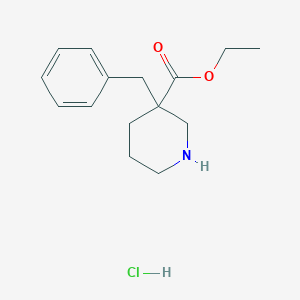

“1-Bromo-3-(cyclopropylmethoxy)benzene” is a chemical compound with the empirical formula C10H11BrO . It is a solid substance and its molecular weight is 227.10 .

Molecular Structure Analysis

The SMILES string representation of “1-Bromo-3-(cyclopropylmethoxy)benzene” is BrC1=CC=CC(OCC2CC2)=C1 . This indicates that the molecule consists of a benzene ring with a bromine atom and a cyclopropylmethoxy group attached to it .

Physical And Chemical Properties Analysis

Aplicaciones Científicas De Investigación

Synthesis of Isoindoles and Chromenes

- A two-step synthesis method has been developed for 1-substituted 3-alkoxy-1H-isoindoles, utilizing 1-bromo-2-(dialkoxymethyl)benzenes. This method involves a Br/Li exchange followed by acid-catalyzed cyclization, demonstrating the utility of related bromo-compounds in synthesizing complex heterocycles (Minami Kuroda & K. Kobayashi, 2015).

- Another study showed that 1-bromo-2-(cyclopropylidenemethyl)benzenes can react with 2-alkynylphenols under palladium catalysis to produce indeno[1,2-c]chromenes, highlighting an efficient method to enhance molecular complexity and diversity (Xiaolin Pan et al., 2014).

Building Blocks for Molecular Electronics

- Aryl bromides, including 1-bromo-4-(methoxymethyl)benzene, serve as precursors for molecular wires in electronics. These compounds undergo efficient transformations to form oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires, underscoring their significance in the synthesis of electronic materials (N. Stuhr-Hansen et al., 2005).

Radical Electrochemical Synthesis in Green Media

- The electroreductive intramolecular cyclization of bromo-substituted compounds has been studied for the formation of cyclic systems in environmentally friendly media. This approach demonstrates the role of such bromo-compounds in sustainable chemical syntheses (E. Duñach et al., 2008).

Synthesis of Bromophenols as PTP1B Inhibitors

- Research on bromophenols, derived from marine algae, shows that synthetic analogs exhibit moderate inhibitory activity against protein tyrosine phosphatase 1B (PTP1B), a target for type 2 diabetes and obesity treatments. This indicates the potential biomedical applications of bromo-substituted compounds in drug discovery (Shuju Guo et al., 2011).

Safety And Hazards

“1-Bromo-3-(cyclopropylmethoxy)benzene” is classified as Acute Tox. 4 Oral . The safety information pictograms indicate a warning (GHS07) . The hazard statements include H302, and the precautionary statements include P301 + P312 + P330 . It’s recommended to avoid inhalation of vapour or mist and to keep away from sources of ignition .

Direcciones Futuras

Propiedades

IUPAC Name |

1-bromo-3-(cyclopropylmethoxy)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYVPRMAOEXVFHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90577519 |

Source

|

| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-(cyclopropylmethoxy)benzene | |

CAS RN |

126909-78-2 |

Source

|

| Record name | 1-Bromo-3-(cyclopropylmethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90577519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)

![N-[4-Chloro-5-(cyclopentyloxy)-2-fluorophenyl]carbamic acid ethyl ester](/img/structure/B175840.png)